2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone
Description
Properties
IUPAC Name |
2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-1-(4-fluorophenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19FN4O3S/c1-32-21-12-18-19(13-22(21)33-2)27-25(34-14-20(31)15-8-10-17(26)11-9-15)30-24(18)28-23(29-30)16-6-4-3-5-7-16/h3-13H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCWZLQRUIAKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NC(=NN3C(=N2)SCC(=O)C4=CC=C(C=C4)F)C5=CC=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. Its unique structure incorporates a triazoloquinazoline core with various functional groups, which contribute to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 489.5 g/mol. The structural features include:
- Triazoloquinazoline core : Essential for biological activity.
- Thioether linkage : Enhances interaction with biological targets.
- Fluorophenyl group : Potentially increases lipophilicity and binding affinity.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines.
Case Studies:
- Cytotoxicity Assays : In studies involving HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines, the compound demonstrated IC50 values of approximately 6.29 μM and 2.44 μM respectively, indicating potent anticancer activity .
- Mechanism of Action : The compound acts as a Topoisomerase II inhibitor, which is crucial for DNA replication and cell division. Its ability to intercalate into DNA enhances its cytotoxic potential .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
Findings:
- It has shown effectiveness against both Gram-positive and Gram-negative bacteria.
- The mechanism involves disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism.
Anti-inflammatory Activity
The anti-inflammatory properties of the compound were assessed through in vitro studies.
Results:
- It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
- The compound demonstrated a reduction in inflammatory markers in animal models of inflammation .
Structure–Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Modifications in substituents can significantly affect its potency.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(phenylethanone) | Methyl group instead of fluorophenyl | Altered cytotoxicity |
| 2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(morpholin-4-yl)butan-1-one | Contains a morpholine ring | Varied biological activity due to different functional group |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogs from the literature, focusing on structural features, synthetic methodologies, and inferred physicochemical properties.
Structural and Substituent Variations
Table 1: Key Structural Differences
Key Observations:
Core Structure : The target compound and share the [1,2,4]triazolo[1,5-c]quinazoline core, while uses a [1,5-a]quinazoline variant. The triazoloquinazoline core is planar, as demonstrated by crystallographic studies in , which may facilitate π-π stacking interactions in biological systems .
Substituent Effects: Methoxy Groups: Present in the target compound and , these groups likely increase electron density and steric bulk compared to the sulfonyl () or phenoxy () substituents. Fluorophenyl Moieties: The 4-fluorophenyl group in the target compound and enhances lipophilicity compared to the 2,4-difluorophenyl group in , which may improve blood-brain barrier penetration. Thioether vs.
Key Observations:
- The target compound’s synthesis likely mirrors , employing sodium ethoxide to deprotonate the triazole intermediate, followed by nucleophilic attack on an α-halogenated ketone to form the thioether bond .
- utilizes a distinct cyclization strategy with diphenyl N-cyanodithioimidocarbonate, highlighting the versatility of triazoloquinazoline synthesis .
Physicochemical and Inferred Bioactive Properties
Table 3: Property Comparison
Key Observations:
- The target compound’s moderate solubility arises from the balance between lipophilic (fluorophenyl) and polar (methoxy) groups.
- Planarity, as seen in , may enhance binding to flat enzymatic active sites (e.g., kinases).
- Hydrogen bonding in and (via NH or acetamide) could improve target affinity but reduce membrane permeability compared to the target compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-((8,9-Dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-1-(4-fluorophenyl)ethanone?
- Methodology :
- Step 1 : Synthesize the triazoloquinazoline core via cyclocondensation of substituted benzaldehydes with aminotriazole precursors under reflux in ethanol with glacial acetic acid (e.g., as in ).
- Step 2 : Introduce the thioether group by reacting the quinazoline intermediate with a thiol-containing compound (e.g., 4-fluorophenyl ethanethiol) using PEG-400 as a solvent and Bleaching Earth Clay (pH-12.5) as a heterogeneous catalyst at 70–80°C .
- Step 3 : Purify via recrystallization in aqueous acetic acid and validate purity by TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- 1H/13C NMR : Identify methoxy (δ 3.8–4.0 ppm), fluorophenyl (δ 7.2–7.6 ppm), and triazole/quinazoline protons (δ 8.0–9.0 ppm) .
- LC-MS : Confirm molecular weight (e.g., m/z ~500–550 for similar triazoloquinazolines) and fragmentation patterns .
- IR : Detect thioether (C–S stretch at ~650 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and scalability?
- Strategies :
- Catalyst Screening : Compare Bleaching Earth Clay (yield ~70–80% in ) with alternatives like Amberlyst-15 or microwave-assisted catalysis (reported to achieve >90% yields for similar triazoloquinazolines) .
- Solvent Effects : Test PEG-400 against ionic liquids or DMF to enhance solubility of aromatic intermediates .
- Temperature Control : Optimize reflux vs. microwave heating (e.g., 100°C for 30 minutes vs. 80°C for 1 hour) to reduce side reactions .
Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or LC-MS adducts)?
- Approach :
- X-ray Crystallography : Resolve ambiguities in molecular geometry (e.g., planar vs. non-planar triazole-quinazoline systems, as in ) .
- Computational Modeling : Use DFT calculations to predict NMR shifts and compare with experimental data .
- Cross-Validation : Combine LC-MS/MS with high-resolution mass spectrometry (HRMS) to distinguish between isobaric adducts .
Q. What strategies are recommended for elucidating the compound’s mechanism of action in biological systems?
- Methodological Framework :
- Molecular Docking : Screen against targets like dihydrofolate reductase (DHFR) or kinases, leveraging structural data from triazoloquinazoline analogs (e.g., reports binding modes for similar compounds) .
- Enzyme Assays : Measure IC50 values using fluorometric assays (e.g., for antimicrobial activity, as in ) .
- SAR Studies : Modify substituents (e.g., methoxy vs. difluoromethoxy groups) to correlate structure with activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
